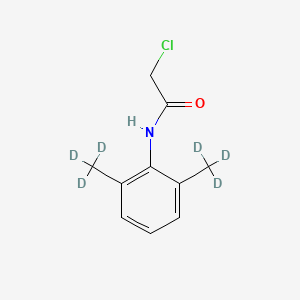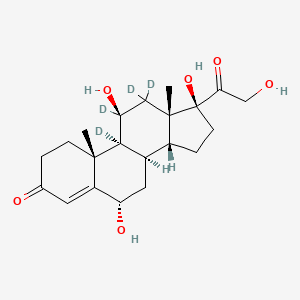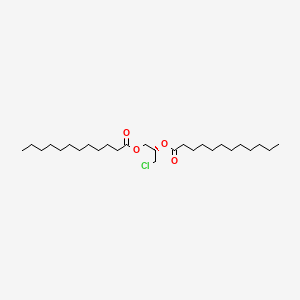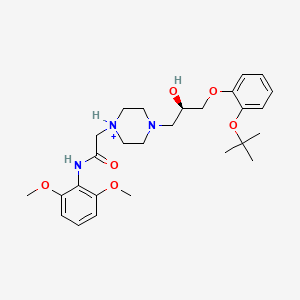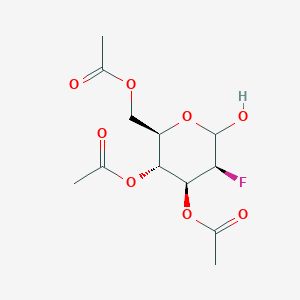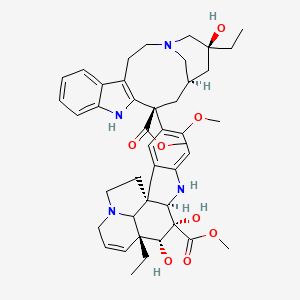
Desacetyl Desformylvincristine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desacetyl Desformylvincristine is a derivative of vincristine, an antitumor alkaloid isolated from the periwinkle plant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desacetyl Desformylvincristine can be synthesized through a series of chemical reactions involving the deacetylation and de-formylation of vincristine. One common method involves the use of Me3SI-mediated chemoselective deacetylation, which employs KMnO4 as an additive . This method is attractive due to its efficiency and the ability to tolerate diverse and sensitive functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar deacetylation and de-formylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Desacetyl Desformylvincristine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like NH3. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
Desacetyl Desformylvincristine has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding cell biology.
Medicine: Investigated for its potential as an antitumor agent, particularly in the treatment of various cancers.
Industry: Utilized in the development of new pharmaceuticals and as a component in drug formulation
Mecanismo De Acción
Desacetyl Desformylvincristine exerts its effects by interacting with specific molecular targets and pathways within cells. It is known to bind to tubulin, a protein involved in cell division, thereby inhibiting the formation of microtubules and preventing cell division. This mechanism is similar to that of vincristine, making it a potent antitumor agent .
Comparación Con Compuestos Similares
Similar Compounds
Vincristine: The parent compound from which Desacetyl Desformylvincristine is derived. It is widely used in cancer treatment.
Vinblastine: Another antitumor alkaloid with a similar mechanism of action but different chemical structure.
Vindesine: A semi-synthetic derivative of vinblastine with enhanced antitumor activity.
Uniqueness
This compound is unique due to its specific chemical modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar alkaloids. These modifications can affect its bioavailability, potency, and toxicity, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C43H54N4O8 |
|---|---|
Peso molecular |
754.9 g/mol |
Nombre IUPAC |
methyl (1S,9R,10S,11R,12R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C43H54N4O8/c1-6-39(51)21-25-22-42(37(49)54-4,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)53-3)45-34-41(28)15-18-47-16-10-14-40(7-2,35(41)47)36(48)43(34,52)38(50)55-5/h8-12,14,19-20,25,34-36,44-45,48,51-52H,6-7,13,15-18,21-24H2,1-5H3/t25-,34+,35?,36+,39-,40+,41-,42-,43-/m0/s1 |
Clave InChI |
VOZLTEFTENESPM-SBDANSSASA-N |
SMILES isomérico |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
SMILES canónico |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


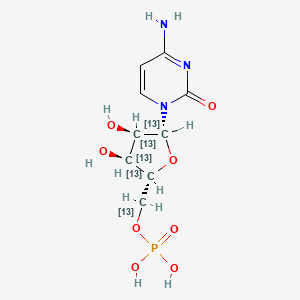
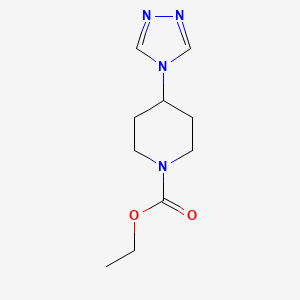


![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)
